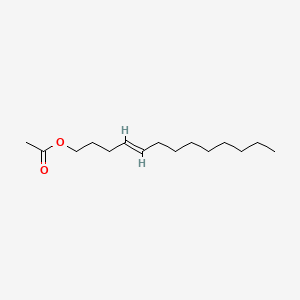









|
REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2][CH2:3]/[CH:4]=[CH:5]/[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(Cl)CC/C=C\CCCCCCCC.[C:29]([O-:32])(=[O:31])[CH3:30].[K+].C(O)(=O)C>>[C:29]([O:32][CH2:1][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:31])[CH3:30] |f:2.3|
|


|
Name
|
mixture
|
|
Quantity
|
495 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC\C=C\CCCCCCCC)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC\C=C/CCCCCCCC)Cl
|
|
Name
|
|
|
Quantity
|
432 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
264 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred at 180°-185° C. for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
Thereafter, this mixture was washed with 600 g of purified water
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting organic layer was purified by distillation
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCCC=CCCCCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.2 mol | |
| AMOUNT: MASS | 548 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2][CH2:3]/[CH:4]=[CH:5]/[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(Cl)CC/C=C\CCCCCCCC.[C:29]([O-:32])(=[O:31])[CH3:30].[K+].C(O)(=O)C>>[C:29]([O:32][CH2:1][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:31])[CH3:30] |f:2.3|
|


|
Name
|
mixture
|
|
Quantity
|
495 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC\C=C\CCCCCCCC)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC\C=C/CCCCCCCC)Cl
|
|
Name
|
|
|
Quantity
|
432 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
264 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred at 180°-185° C. for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
Thereafter, this mixture was washed with 600 g of purified water
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting organic layer was purified by distillation
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCCC=CCCCCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.2 mol | |
| AMOUNT: MASS | 548 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |